molecular formula C11H9ClN2 B3131162 4-(4-Chlorophenyl)pyridin-3-amine CAS No. 349483-97-2

4-(4-Chlorophenyl)pyridin-3-amine

Cat. No. B3131162
M. Wt: 204.65 g/mol
InChI Key: AWBWEEWSHRWYPX-UHFFFAOYSA-N
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Patent
US06699818B1

Procedure details

In a sulfonation flask 8.4 g (36 mmol) 4(4′chlorophenyl)3-nitropyridine is dissolved in a mixture of 100 ml water, 35 ml acetic acid and 10 ml n-propanol. After the addition of 7.0 g (125 mmol) iron powder, the mixture is heated for 3 hours under reflux conditions. After cooling to room temperature the mixture is diluted with ethylacetate and filtered over hyflo. Then the filtrate is neutralized by the addition of sodiumbicarbonate solution and the organic phase separated. The water phase is extracted twice with ethylacetate and the combined organic phases dried over sodium sulfate. After distilling off the solvent in a water jet vacuum the obtained raw material is purified by column chromatography over silica gel (eluant ethylacetate). Yield: 3.9 g 3-amino-4-(4′chlorophenyl)pyridine in the form of a slightly brownish powder, m.p.: 144-146° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1>O.C(O)(=O)C.C(O)CC.C(OC(=O)C)C.[Fe]>[NH2:14][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
7 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 3 hours under reflux conditions
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered over hyflo
ADDITION
Type
ADDITION
Details
Then the filtrate is neutralized by the addition of sodiumbicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted twice with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent in a water jet vacuum the
CUSTOM
Type
CUSTOM
Details
obtained raw material
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography over silica gel (eluant ethylacetate)

Outcomes

Product
Name
Type
Smiles
NC=1C=NC=CC1C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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